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Di(2-thiazolyl)methanone

Cat. No.: B1356511
CAS No.: 55707-55-6
M. Wt: 196.3 g/mol
InChI Key: JNWGVJCGMNPJHV-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Ring Systems in Organic Synthesis and Functional Materials

The thiazole ring is an aromatic, planar structure with significant electron delocalization, contributing to its stability. kuey.net This inherent stability, coupled with the presence of both a sulfur and a nitrogen atom, imparts unique reactivity, allowing it to participate in various chemical transformations. numberanalytics.com In organic synthesis, thiazole derivatives serve as crucial intermediates and scaffolds for constructing more complex molecular architectures. researchgate.netsioc-journal.cn Their ability to undergo electrophilic and nucleophilic substitution reactions makes them valuable synthons for introducing specific functionalities into a molecule. numberanalytics.com

Beyond their role in synthesis, thiazole-based compounds are integral to the development of functional materials. Thiazole-containing polymers have been investigated for their potential in creating conductive materials for electronic devices. numberanalytics.com Furthermore, their luminescent properties have led to their use in the development of organic light-emitting diodes (OLEDs). numberanalytics.com Some thiazole derivatives also exhibit corrosion-inhibiting properties, finding applications in protective coatings for metals. numberanalytics.com

Overview of Thiazole-Containing Heterocyclic Compounds in Contemporary Chemical Science

The prevalence of the thiazole nucleus in numerous biologically active compounds underscores its importance in contemporary chemical science. researchgate.net Thiazole and its derivatives have garnered significant interest due to their diverse biological functions, which include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. kuey.netresearchgate.netnih.gov This wide spectrum of activity has made them a focus of drug discovery and development. ijsrst.com

Prominent examples of thiazole-containing drugs include the antiretroviral drug Ritonavir, the anticancer agent Tiazofurin, and the antibiotic Sulfathiazole. nih.gov The thiazole ring is also a key component of thiamine (B1217682) (vitamin B1), a vital coenzyme in metabolism. researchgate.net The versatility of the thiazole scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities, making it a privileged structure in medicinal chemistry. researchgate.net

Contextualization of Di(2-thiazolyl)methanone within Thiazole-Based Architectures

This compound is a bis-heterocyclic compound characterized by two thiazole rings linked by a ketone group. Its chemical formula is C₇H₄N₂OS₂. chemspider.com This specific arrangement of two thiazole rings bridged by a methanone (B1245722) linker positions it as an interesting subject of study within the broader family of thiazole-based architectures. ontosight.ai The presence of two thiazole moieties suggests the potential for synergistic or enhanced biological or material properties compared to single-thiazole compounds. Research into this compound and its derivatives has explored their potential in various applications, including as anticancer and antimicrobial agents. The ketone bridge introduces a point of flexibility and a potential site for further chemical modification, allowing for the fine-tuning of its properties.

PropertyValue
IUPAC Name di(thiazol-2-yl)methanone
CAS Number 55707-55-6
Molecular Formula C₇H₄N₂OS₂
Canonical SMILES O=C(c1nccs1)c1nccs1
InChI InChI=1S/C7H4N2OS2/c10-7(5-8-3-11-5)6-9-4-12-6/h3-4H

Emerging Research Directions for Methanone-Bridged Heterocycles

The investigation of methanone-bridged heterocycles is a burgeoning area of chemical research. The methanone linker provides a versatile platform for connecting various heterocyclic rings, leading to the creation of novel molecular architectures with unique three-dimensional structures and electronic properties. These bridged compounds are being explored for a range of applications.

One significant area of interest is in the development of new therapeutic agents. For instance, methanone-bridged compounds have been investigated as potential TRPM8 blockers for treating pain. chemicalbook.com In materials science, the photochemical behavior of bridged cyclic olefins has been studied, revealing complex rearrangements and potential for creating novel photoproducts. rsc.org Furthermore, the synthesis of bridged-head nitrogen heterocycles is being explored for the development of new antibacterial agents to combat drug-resistant strains. researchgate.netopenmedicinalchemistryjournal.com The ability to systematically vary the heterocyclic rings and the substituents on the methanone bridge allows for the rational design of molecules with specific functions, opening up new avenues for discovery in both medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2OS2 B1356511 Di(2-thiazolyl)methanone CAS No. 55707-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGVJCGMNPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathways

Strategies for the Synthesis of Di(2-thiazolyl)methanone

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical methods to modern, efficiency-focused techniques.

Historically, the synthesis of thiazole (B1198619) derivatives has relied on well-established reactions. One of the most prominent classical methods is the Hantzsch thiazole synthesis. While not directly applied to this compound in a single step, the principles of this reaction, which involves the condensation of an α-haloketone with a thioamide, form the basis for the synthesis of the constituent thiazole rings.

Modern adaptations of classical approaches often focus on improving yields, reducing reaction times, and employing milder reaction conditions. For instance, modifications to the Hantzsch synthesis may involve the use of different catalysts or reaction media to enhance efficiency.

Another classical approach involves the oxidation of a suitable precursor. For example, the oxidation of thiazolidines, the saturated analogues of thiazoles, can yield the desired thiazoline, which can be a step towards the synthesis of a thiazole ring. acs.org Ruthenium-catalyzed oxidation of thiazolidines using tert-butylhydroperoxide has been shown to be a highly selective method. acs.org

The table below summarizes some classical and modern adapted approaches to thiazole synthesis, which are foundational to constructing the this compound structure.

Method Reactants Key Features
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideFoundational method for thiazole ring formation.
Ru-catalyzed Oxidation Thiazolidine (B150603), tert-butylhydroperoxideHighly selective oxidation to form thiazolines under mild conditions. acs.org
Condensation with Esters Aminoethanethiol hydrochloride, EstersOne-step procedure with a wide tolerance for functional groups. acs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govjchps.com This technique has been successfully applied to the synthesis of various thiazole derivatives, offering significant advantages over conventional heating methods. nih.govjchps.comnih.gov The rapid and uniform heating provided by microwave irradiation can lead to shorter reaction times, reduced side product formation, and often, higher product yields. nih.govjchps.com

In the context of synthesizing thiazole-containing compounds, microwave irradiation has been employed in multi-component reactions, allowing for the construction of complex heterocyclic systems in a single step. nih.gov For example, a tandem method for the synthesis of 2-hydrazolyl-4-thiazolidinones from aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) has been effectively assisted by microwave irradiation. nih.gov This approach highlights the potential for microwave technology to streamline the synthesis of precursors or analogues of this compound. Research has shown that microwave heating can result in significantly better yields and faster conversions compared to thermal conditions. nih.gov

The following table illustrates the benefits of microwave-assisted synthesis in a representative reaction for a thiazolidinone derivative.

Parameter Conventional Heating Microwave Irradiation
Reaction Time 10 hours4-8 minutes nih.gov
Yield 40%75% nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, aiming to reduce the environmental impact of chemical processes. bepls.commdpi.com For the synthesis of thiazole derivatives, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com

Several green synthetic methods have been developed for thiazole synthesis, such as:

Multi-component single-pot reactions: These reactions minimize waste by combining multiple steps into a single operation. bepls.com

Use of green catalysts: Recyclable catalysts, such as silica-supported tungstosilisic acid, offer a more sustainable alternative to traditional catalysts. bepls.com

Solvent-free or green solvent reactions: Conducting reactions in water or without a solvent can significantly reduce the use of hazardous organic solvents. bepls.com

Ultrasonic and microwave-assisted synthesis: These techniques can enhance reaction rates and reduce energy consumption. bepls.com

For example, a green and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as a solvent, eliminating the need for a catalyst. bepls.com Similarly, the use of chitosan, a naturally occurring biocatalyst, in microwave-assisted synthesis of thiazolyl-pyridazinediones showcases the application of green principles. nih.gov

The table below highlights some green chemistry approaches relevant to the synthesis of thiazole-containing compounds.

Green Chemistry Approach Example Benefit
Green Solvent Synthesis of thiazole derivatives in water. bepls.comReduces use of hazardous organic solvents.
Reusable Catalyst Silica-supported tungstosilisic acid in Hantzsch thiazole synthesis. bepls.comAllows for catalyst recycling and reduces waste.
Biocatalyst Chitosan in microwave-assisted synthesis. nih.govUtilizes a renewable and eco-friendly catalyst.
Energy Efficiency Microwave-assisted synthesis. nih.govnih.govReduces reaction times and energy consumption.

Chemical Transformations and Derivative Synthesis

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives through various chemical transformations.

Regioselective functionalization allows for the precise modification of specific positions on the thiazole rings of this compound. This is crucial for tuning the compound's properties for specific applications. The reactivity of the thiazole ring towards electrophilic and nucleophilic attack can be strategically exploited to introduce various functional groups.

For instance, the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles has been achieved through the reaction of a thioamide with various α-bromocarbonyl compounds. mdpi.comscispace.comnih.gov This approach demonstrates how the thiazole ring can be selectively functionalized. The synthesis of functionalized thiazoles has also been reported through the reaction of a thioamide with α-bromocarbonyl compounds in a regioselective manner. scispace.comresearchgate.net

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can react with the carbonyl group of this compound to form tertiary alcohols. askthenerd.comsaskoer.ca This reaction provides a straightforward method for introducing a variety of alkyl, aryl, or vinyl groups at the central carbon atom, leading to a diverse array of derivatives. askthenerd.com The reaction of Grignard reagents and organolithium compounds with ketones is a highly useful method for alcohol preparation. askthenerd.com

Nucleophilic substitution reactions offer another avenue for modifying the this compound structure. wikipedia.orggacariyalur.ac.inorganic-chemistry.orgyoutube.commasterorganicchemistry.com In a nucleophilic substitution reaction, an electron-rich nucleophile replaces a leaving group on the substrate. wikipedia.orggacariyalur.ac.in While nucleophilic substitution does not typically occur directly on the aromatic thiazole ring under standard SN1 or SN2 conditions, it can be a key step in the synthesis of precursors or in the modification of substituents attached to the thiazole rings. wikipedia.org The general form of a nucleophilic substitution reaction is Nuc: + R-LG → R-Nuc + LG:. wikipedia.org

The table below summarizes some key reactions for the derivatization of ketone-containing compounds like this compound.

Reaction Type Reagent Product
Addition of Organometallic Reagents Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) askthenerd.comsaskoer.caTertiary Alcohols
Nucleophilic Substitution Nucleophile (Nuc:), Substrate with Leaving Group (R-LG) wikipedia.orggacariyalur.ac.inSubstituted Product (R-Nuc)

Exploration of Reaction Mechanisms in Derivative Formation

The chemical reactivity of this compound allows for the formation of a variety of derivatives through reactions targeting the carbonyl group, the thiazole rings, or the alpha-carbons. While specific studies on the derivatization of this compound are not extensively documented, plausible reaction mechanisms can be inferred from the known chemistry of heteroaryl ketones and thiazoles.

One primary pathway for derivatization involves the oxidation of the ketone functionality . Heteroaryl ketones can undergo oxidation to form diketones, a reaction that can be induced by exposure to air, particularly in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org The mechanism likely involves the formation of a peroxide intermediate, which then decomposes to the diketone.

Another avenue for derivatization is the functionalization of the thiazole rings . Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or heteroaryl substituents onto heterocyclic rings. nih.gov For instance, a Pd(II)-catalyzed C-H (hetero)arylation of aliphatic ketones has been demonstrated using an α-amino acid as a transient directing group. nih.gov A similar strategy could potentially be applied to the C-H bonds of the thiazole rings in this compound. The catalytic cycle would likely involve the formation of a palladium complex with the thiazole nitrogen, followed by C-H activation and oxidative addition with a heteroaryl iodide.

Furthermore, reactions involving the alpha-carbons to the carbonyl group can lead to new derivatives. Enolate formation under basic conditions would create a nucleophilic center that can react with various electrophiles. Condensation reactions with bifunctional nucleophiles, such as diamines, are also a common feature of 1,2-diketones and could be applicable to oxidized derivatives of this compound. nih.gov

The table below summarizes potential derivatization reactions and their mechanistic basis.

Reaction TypeReagents/ConditionsPotential ProductMechanistic Highlights
OxidationAir, DABCODi(2-thiazolyl)glyoxalAerobic oxidation, potentially involving a peroxide intermediate.
C-H ArylationAryl Iodide, Pd(OAc)₂, TDG, LigandAryl-substituted this compoundFormation of a cyclopalladation intermediate followed by oxidative addition and reductive elimination.
Aldol CondensationAldehyde, Baseα,β-Unsaturated ketone derivativeEnolate formation at the alpha-carbon followed by nucleophilic attack on the aldehyde.

Photochemical Rearrangements and Their Synthetic Utility

The photochemistry of ketones, particularly those with aromatic or heteroaromatic substituents, often leads to complex and synthetically useful rearrangements. While the specific photochemical behavior of this compound has not been detailed, analogies can be drawn from related systems.

A prominent photochemical reaction for unsaturated ketones is the oxa-di-π-methane (ODPM) rearrangement . This reaction is characteristic of β,γ-unsaturated ketones and proceeds via a 1,3-acyl shift. sciensage.info Although this compound is a conjugated system, under certain conditions, photochemical excitation can lead to rearrangements. The photochemistry of α,β-unsaturated ketones is rich and can involve Type A (Lumiketone) or Type B rearrangements, both of which can lead to ring contractions. sciensage.info These rearrangements typically proceed through triplet excited states. dspmuranchi.ac.in

The photochemical behavior of N-phenacyl nitrogen heterocycles has been shown to vary with the size of the heterocyclic ring, leading to either Norrish Type-II fission or cyclization to azetidinol (B8437883) derivatives. rsc.org Irradiation of strained heterocyclic ketones, such as 3-oxetanone, can lead to decarbonylation via a Norrish Type I cleavage from the singlet excited state, forming ylide intermediates that can undergo [3+2] cycloadditions. nih.govchemrxiv.org

For di-heteroaryl systems, photocyclodehydrogenation is a known process. For example, 1,2-di-(2-thienyl)ethylene undergoes photochemical cyclization to form benzo[1,2-b:4,3-b']dithiophene. rsc.org It is plausible that this compound, upon photoexcitation, could undergo an intramolecular cyclization between the two thiazole rings, potentially followed by oxidation to a more complex fused heterocyclic system.

The following table outlines potential photochemical rearrangements based on analogous systems.

Rearrangement TypeKey IntermediatePotential ProductMechanistic Notes
Lumiketone-typeBicyclic intermediateBicyclic ketoneInvolves twisting around the Cα=Cβ bond in the triplet state.
Norrish Type I CleavageAcyl and thiazolyl radicalsDecarbonylation products, thiazoleHomolytic cleavage of the C-C bond adjacent to the carbonyl.
Intramolecular CyclizationDiradical speciesFused thiazole systemFormation of a new bond between the two thiazole rings.

Cycloaddition Reactions Involving this compound Precursors

Cycloaddition reactions are a powerful strategy for the construction of heterocyclic rings, including the thiazole nucleus. These methods are crucial for synthesizing the 2-substituted thiazole precursors that would subsequently be used to form this compound.

One of the most versatile methods is the [3+2] cycloaddition . This can involve the reaction of a 1,3-dipole with a dipolarophile. For instance, isoxazole (B147169) compounds can be converted to isoxazole derivatives via a copper-mediated [3+2] cycloaddition of a terminal alkyne intermediate. diva-portal.org A similar strategy could be envisioned where a nitrile ylide or another suitable 1,3-dipole reacts with a thiocarbonyl compound to form the thiazole ring.

The Hantzsch thiazole synthesis is a classic method that can be considered a formal cycloaddition. It involves the reaction of an α-haloketone with a thioamide. While not a concerted cycloaddition, it is a highly reliable method for constructing the thiazole ring system.

Furthermore, [4+2] cycloaddition reactions (Diels-Alder reactions) can be employed to construct precursors. For example, pyrano[2,3-d]thiazole derivatives can be synthesized via the cycloaddition of a thiazolidinone with a chalcone (B49325) derivative. princeton.edu While this does not directly form the thiazole ring, it demonstrates how cycloadditions can be used to build complex heterocyclic systems containing a thiazole moiety.

The table below provides examples of cycloaddition reactions that can be utilized in the synthesis of thiazole precursors.

Cycloaddition TypeReactantsProductUtility for Precursor Synthesis
[3+2] CycloadditionNitrile Ylide + ThioketoneSubstituted ThiazoleDirect formation of the 2-substituted thiazole ring.
Hantzsch Synthesisα-Haloketone + ThioamideSubstituted ThiazoleA reliable method for synthesizing the core thiazole structure.
[4+2] CycloadditionThiazolidinone + ChalconePyrano[2,3-d]thiazoleConstruction of more complex precursors containing the thiazole ring.

Advanced Characterization Techniques and Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of Di(2-thiazolyl)methanone is expected to show distinct signals corresponding to the protons on the two equivalent thiazole (B1198619) rings. Due to the symmetry of the molecule, the protons on both rings are chemically equivalent, leading to a simplified spectrum.

The thiazole ring has two distinct protons, typically labeled H-4 and H-5. The chemical shifts of these protons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electron-withdrawing effect of the central carbonyl group. The signal for the H-5 proton is typically found further downfield (at a higher ppm value) compared to the H-4 proton due to its proximity to the electronegative sulfur atom. The coupling between these adjacent protons would result in both signals appearing as doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ) in ppm Multiplicity
Thiazole H-4~7.8 - 8.2Doublet (d)
Thiazole H-5~8.0 - 8.4Doublet (d)

Note: Predicted values are based on general chemical shift ranges for thiazole derivatives and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In this compound, due to molecular symmetry, only three distinct signals are expected in the ¹³C NMR spectrum: one for the carbonyl carbon and two for the carbons of the thiazole rings (C-2, C-4, and C-5).

The carbonyl carbon (C=O) signal is characteristically found in the downfield region of the spectrum, typically between 170 and 190 ppm. The C-2 carbon, being adjacent to both the nitrogen atom and the carbonyl group, is also expected to be significantly deshielded. The C-4 and C-5 carbons will appear in the aromatic region of the spectrum, with their exact positions influenced by the heteroatoms in the ring. Quaternary carbons, such as the C-2 and carbonyl carbons, often exhibit weaker signals compared to carbons with attached protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ) in ppm
Carbonyl (C=O)~175 - 185
Thiazole C-2~165 - 175
Thiazole C-4~125 - 135
Thiazole C-5~145 - 155

Note: Predicted values are based on typical chemical shifts for carbonyl and thiazole carbons and may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would display a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation between the H-4 signal and the C-4 signal, and another between the H-5 signal and the C-5 signal. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.

For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1650-1680 cm⁻¹. Other significant absorptions would include C=N and C=C stretching vibrations from the thiazole rings, typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole rings are expected above 3000 cm⁻¹, while C-S stretching vibrations may appear in the fingerprint region around 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
~1650 - 1680C=O Stretch (Ketone)Strong
~1500 - 1600C=N Stretch (Thiazole)Medium-Strong
~1400 - 1500C=C Stretch (Thiazole)Medium
~3050 - 3150Aromatic C-H StretchMedium-Weak
~700 - 800C-S StretchMedium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the presence of conjugated π-systems (the thiazole rings and the carbonyl group) gives rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the excitation of electrons within the conjugated system. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital, are also possible, though they are typically weaker in intensity. The extended conjugation between the two thiazole rings through the carbonyl bridge is expected to result in absorption maxima (λmax) at longer wavelengths compared to a single, unconjugated thiazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₇H₄N₂OS₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion under electron impact ionization would likely proceed through characteristic pathways. A common fragmentation is the α-cleavage adjacent to the carbonyl group, which could lead to the loss of a thiazolyl radical and the formation of a thiazolyl acylium ion. Another possible fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and a thiazole ring, resulting in a thiazolyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺[C₇H₄N₂OS₂]⁺196
Acylium Ion[C₄H₂NOS]⁺112
Thiazolyl Cation[C₃H₂NS]⁺84

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This information is fundamental for confirming the molecular structure, identifying the crystalline form (polymorphism), and determining the unit cell dimensions. XRD techniques are broadly categorized into single-crystal XRD and powder XRD (PXRD).

Single-Crystal X-ray Diffraction

Single-crystal XRD analysis offers the most precise and unambiguous determination of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule.

While specific single-crystal XRD data for this compound were not found in the reviewed literature, the analysis of a related, more complex molecule, (2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone, illustrates the type of data that can be obtained nih.gov. An example of crystallographic data that would be determined for this compound is presented in the hypothetical table below.

Table 1: Illustrative Single-Crystal XRD Data for a Thiazole Derivative

Parameter Value
Chemical Formula C7H4N2OS2
Formula Weight 196.25
Crystal System Monoclinic
Space Group P21/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (Å3) Value
Z 4
Density (calculated) (g/cm3) Value

Note: The data in this table is hypothetical and serves as an example of the parameters determined in a single-crystal XRD study.

Powder X-ray Diffraction (PXRD)

Powder XRD is used to analyze a polycrystalline sample, providing information on the crystalline phases present. It is a valuable tool for identifying crystalline materials, determining sample purity, and analyzing polymorphism. The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material. Although no specific PXRD patterns for this compound were found, a typical analysis would involve comparing the experimental pattern to a simulated pattern from single-crystal data or to reference patterns of known phases.

Thermal Analysis (DSC/TGA) for Thermal Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For a crystalline solid like this compound, DSC would provide a sharp endothermic peak corresponding to its melting point, which is an important indicator of purity. Broader peaks might indicate the presence of impurities or multiple crystalline forms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the thermal stability of a compound and studying its decomposition profile. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose, indicated by a loss of mass. TGA can also reveal the presence of residual solvents or water in the sample. While specific DSC and TGA data for this compound are not available, a study on silver nanoclusters capped with 2-mercaptobenzothiazole (B37678) demonstrated the use of TGA to determine the composition of the material by analyzing the mass loss of organic ligands upon heating acs.org.

Table 2: Representative Thermal Analysis Data for an Organic Compound

Analysis Parameter Observation
DSC Melting Point (Tm) A sharp endothermic peak at a specific temperature, indicating the melting transition.
TGA Onset of Decomposition (Tonset) The temperature at which a significant mass loss begins, indicating the start of thermal decomposition.
TGA Residue at High Temperature The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable residue.

Note: This table provides an example of the type of data obtained from DSC and TGA analysis.

Chromatographic Methods (TLC, Column Chromatography, HPLC) for Purity and Separation

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of organic compounds. The choice of method depends on the scale of the separation and the desired level of resolution.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a suitable solvent system (eluent) would be developed to achieve good separation of the compound from any starting materials or byproducts. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the mixture is applied to the top. The eluent is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. For the purification of this compound, a solvent system would be selected based on TLC analysis to allow for the efficient separation of the desired product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be suitable for assessing the purity of this compound. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. A purity assessment by HPLC would involve integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative Chromatographic Data for a Thiazole Derivative

Technique Stationary Phase Mobile Phase Observation
TLC Silica Gel 60 F254 Hexane:Ethyl Acetate (e.g., 7:3) A single spot with a specific Rf value, indicating purity under these conditions.
Column Chromatography Silica Gel (230-400 mesh) Gradient of Hexane and Ethyl Acetate Isolation of the pure compound as a specific fraction.
HPLC C18 column Acetonitrile:Water gradient A sharp, single peak at a characteristic retention time, allowing for quantification of purity.

Note: The conditions and observations in this table are examples and would need to be optimized for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Di(2-thiazolyl)methanone, DFT would be employed to determine its most stable three-dimensional shape (geometry optimization) and to understand the distribution of electrons within the molecule. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. wikipedia.orgyoutube.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in a specific environment, such as in a solvent or interacting with a biological target. The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. This technique is invaluable for understanding conformational flexibility, solvation effects, and the dynamics of binding processes.

Cheminformatics for Data Analysis and Predictive Modeling

Cheminformatics tools are instrumental in modern chemistry for analyzing large datasets of chemical information to identify structure-activity relationships (SAR) and develop predictive models for various properties, such as biological activity, toxicity, and physicochemical characteristics. This data-driven approach relies on the availability of experimental data for a specific compound or a closely related series of analogues.

A thorough search of existing literature and chemical databases did not yield specific cheminformatic studies or datasets pertaining to this compound. Consequently, no predictive models for its properties have been reported. The development of such models would necessitate the synthesis and experimental testing of this compound to generate the foundational data required for computational analysis.

Coordination Chemistry and Ligand Properties

Applications of Di(2-thiazolyl)methanone Metal Complexes in Catalysis

Metal complexes incorporating the this compound ligand have emerged as subjects of interest in the field of catalysis, primarily due to the ligand's versatile coordination chemistry and the electronic properties it imparts to the metallic center. While extensive research into the catalytic applications of this compound complexes is still a developing area, studies on structurally analogous compounds, particularly those involving similar ketone-bridged heterocyclic ligands, provide significant insights into their potential catalytic activities.

Research into the catalytic behavior of metal complexes with ligands structurally related to this compound, such as bis(1-methylimidazol-2-yl)ketone (bik), has demonstrated notable efficacy in oxidation reactions. These findings suggest that this compound complexes could exhibit similar catalytic prowess. For instance, iron(II) complexes of the analogous ligand bik have been shown to effectively catalyze the oxidation of both alkanes and alkenes.

In a detailed study, an iron(II) complex, Fe(II)(bik)₃₂, was found to be an active catalyst for the oxidation of alkanes using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This complex displayed a high selectivity for the oxidation of tertiary C-H bonds. For example, in the oxidation of adamantane, a significant preference for the tertiary position was observed. Furthermore, the oxidation of cyclohexane (B81311) and ethylbenzene (B125841) yielded the corresponding alcohols and ketones. The reaction's strong dependence on the presence of oxygen and the low retention of configuration in the oxidation of cis-1,2-dimethylcyclohexane (B165935) suggest a radical-based mechanism.

The same iron(II) complex also demonstrated stereoselective catalytic activity in the oxidation of olefins to epoxides when using dihydrogen peroxide (H₂O₂) as the oxidant. This reactivity was observed under conditions with either a limiting amount of the oxidant or the substrate.

The catalytic potential of these types of complexes is attributed to the ability of the ligand to stabilize the metal center in various oxidation states, which is a crucial aspect of catalytic cycles in oxidation reactions. The electronic nature of the thiazole (B1198619) rings in this compound is expected to influence the redox potential of the metal center, thereby tuning its catalytic activity.

While direct and comprehensive studies on the catalytic applications of this compound metal complexes are not yet widely reported, the performance of structurally similar complexes provides a strong foundation for future research in this area. The demonstrated success in alkane and alkene oxidation with analogous ligand systems indicates that this compound complexes are promising candidates for the development of new and efficient oxidation catalysts.

Catalytic Oxidation Research Findings

CatalystSubstrateOxidantKey Findings
Fe(II)(bik)₃₂Adamantanet-BuOOHHigh selectivity for tertiary C-H bond oxidation.
Fe(II)(bik)₃₂Cyclohexanet-BuOOHCatalytic oxidation to alcohol and ketone products.
Fe(II)(bik)₃₂Ethylbenzenet-BuOOHCatalytic oxidation to alcohol and ketone products.
Fe(II)(bik)₃₂cis-1,2-dimethylcyclohexanet-BuOOHLow retention of configuration, suggesting a radical mechanism.
Fe(II)(bik)₃₂OlefinsH₂O₂Stereoselective oxidation to epoxides.

Supramolecular Chemistry and Self Assembly

Principles of Supramolecular Assembly and Non-Covalent Interactions

Supramolecular assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. These interactions, which are typically weaker than covalent bonds, are crucial in a vast array of biological processes and are fundamental to the bottom-up fabrication of novel materials. The primary non-covalent forces that drive supramolecular assembly include:

Hydrogen Bonding: This interaction involves a hydrogen atom located between two electronegative atoms. In the context of thiazole (B1198619) derivatives, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. If substituents with hydrogen bond donor groups (like -NH or -OH) are present, they can participate in forming extensive hydrogen-bonded networks. nih.gov

π-π Stacking: Aromatic rings, such as the thiazole ring, can interact through π-π stacking. wikipedia.org This interaction is a result of overlapping p-orbitals in π-conjugated systems and plays a significant role in the stabilization of molecular structures in both the solid state and in solution. The arrangement of the rings can be face-to-face (sandwich) or offset (parallel-displaced).

Hydrophobic Interactions: In aqueous environments, nonpolar molecules or parts of molecules tend to aggregate to minimize their contact with water. This entropic effect is a major driving force for the self-assembly of amphiphilic molecules.

Coordination Bonds: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, leading to the formation of metallo-supramolecular structures with defined geometries and functionalities.

These non-covalent interactions are often cooperative, meaning that the presence of one interaction can influence the strength and geometry of another, leading to highly ordered and functional supramolecular architectures.

Self-Assembly of Di(2-thiazolyl)methanone Derivatives in Solid and Solution Phases

While direct studies on the self-assembly of this compound are scarce, the behavior of analogous thiazole-containing molecules provides a framework for understanding its potential for aggregation in both solid and solution phases. The aggregation behavior of thiazole orange (TO), a dye containing a benzothiazole (B30560) ring, has been studied in the presence of surfactants. In aqueous solutions, TO tends to form H-aggregates and dimers, which can be influenced by the concentration of surfactants. researchgate.netnih.gov This indicates that thiazole-containing molecules can self-assemble in solution, and this process can be controlled by external factors.

In the solid state, the self-assembly of thiazole derivatives is dictated by the interplay of various non-covalent interactions, leading to specific crystal packing arrangements. For instance, the crystal structure of a benzothiazole-methanone derivative reveals the formation of dimeric units through C—H⋯N hydrogen bonds, which are further linked by C—H⋯O bonds and π–π interactions to form a complex three-dimensional network. nih.gov

Hydrogen bonding and π-π stacking are expected to be the primary driving forces in the self-assembly of this compound. The nitrogen atoms in the two thiazole rings are potential hydrogen bond acceptors. In the presence of suitable donor molecules or substituents, intricate hydrogen-bonding networks can form. For example, studies on a complex of thiazole with water molecules have revealed the presence of strong O-H⋯N hydrogen bonds. nih.gov

The interplay between hydrogen bonding and π-π stacking is critical in determining the final supramolecular architecture. These interactions can be competitive or cooperative, leading to a variety of packing motifs and material properties.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For thiazole-containing compounds, crystal engineering strategies can be employed to control the molecular packing and, consequently, the material's properties.

By modifying the substituents on the thiazole rings of this compound, it would be possible to introduce different functional groups that can steer the self-assembly towards specific architectures through predictable non-covalent interactions. For example, introducing hydrogen bond donors or acceptors could lead to different hydrogen-bonding motifs and packing arrangements.

Table 1: Crystallographic Data for a Related Benzothiazole-Methanone Derivative

ParameterValue
Molecular FormulaC₂₁H₁₄ClNO₂S
Molecular Weight379.84
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.4598 (3)
b (Å)19.3131 (8)
c (Å)24.4002 (9)
Volume (ų)3515.4 (2)
Z8

Data from a study on (2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone, a related compound, as specific data for this compound was not available. nih.gov

Formation of Supramolecular Gels and Responsive Materials

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a supramolecular gel. While there are no specific reports on this compound as a gelator, thiazole derivatives have been incorporated into molecules designed to form such gels. For example, sugar-linked triazole amphiphiles have been shown to form supramolecular gels in various organic solvents. nih.gov The self-assembly into a fibrillar network is driven by non-covalent interactions, and these gels can exhibit stimuli-responsive behavior, such as a reversible gel-to-sol transition upon heating.

Materials that change their properties in response to external stimuli are known as responsive materials. The dynamic and reversible nature of non-covalent bonds makes supramolecular systems excellent candidates for the development of such materials. For thiazole-based systems, stimuli such as changes in temperature, pH, or the presence of specific ions could potentially disrupt or alter the non-covalent interactions, leading to a macroscopic change in the material's properties. For instance, the self-assembly of thiazole orange is sensitive to the presence of surfactants, indicating a response to changes in the chemical environment. researchgate.netnih.gov

Molecular Recognition Studies Involving this compound Architectures

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The two thiazole rings in this compound, with their nitrogen and sulfur heteroatoms and aromatic π-systems, provide potential binding sites for various guest molecules.

Hydrogen bonding: The nitrogen atoms could act as hydrogen bond acceptors for guest molecules with donor groups.

π-π stacking: The thiazole rings could stack with aromatic guest molecules.

Coordination: The heteroatoms could coordinate to metal ions.

The design of more complex bis-thiazole scaffolds has been explored for biological applications, where molecular recognition of a specific biological target is key. For example, novel bis-thiazole derivatives have been synthesized and investigated for their cytotoxic activity, which relies on the specific recognition of and interaction with biological macromolecules. acs.orgnih.gov These studies highlight the potential of the bis-thiazole motif to serve as a scaffold for the development of molecules with specific recognition capabilities.

Applications in Advanced Materials Science

Design and Development of Functional Materials

The design of functional materials often leverages the unique structural and electronic characteristics of heterocyclic compounds. Thiazole (B1198619) derivatives, in general, are utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are of interest due to their tunable porosity, high surface area, and potential for catalytic and sensing applications. The nitrogen and sulfur atoms in the thiazole rings of Di(2-thiazolyl)methanone offer potential coordination sites for metal ions, making it a candidate as a building block for such supramolecular structures. However, specific examples of functional materials designed and developed explicitly using this compound as the primary ligand are not prominently reported.

This compound in the Synthesis of Luminescent Materials

Luminescent materials, particularly those based on coordination polymers and MOFs, are a significant area of research. smolecule.comscientificarchives.com The luminescence in these materials can originate from the organic ligand, the metal center, or charge-transfer transitions between them. Thiazole-containing ligands are known to form luminescent coordination polymers, especially with d10 metal ions like Zn(II) and Cd(II), where the emission is often ligand-based. mdpi.comsmolecule.com For instance, coordination polymers synthesized from m-(2-thiazolyl)benzoic acid have been shown to exhibit luminescence. smolecule.comscientificarchives.com While this compound possesses the necessary thiazole moieties that could impart luminescent properties to its metal complexes, detailed studies characterizing the synthesis and photophysical properties of such materials are scarce. The potential for this compound to act as a ligand in luminescent materials remains an area for further investigation.

Application in Chemical Sensors and Probes

The application of thiazole-based coordination polymers as chemical sensors is an active field of study. nih.govmdpi.com The mechanism of sensing often relies on the interaction of an analyte with the framework, leading to a change in the luminescent properties, such as quenching or enhancement of emission. mdpi.com The nitrogen and sulfur atoms within the thiazole rings can act as binding sites for metal ions and other analytes. This suggests that materials incorporating this compound could potentially be developed into chemical sensors. For example, thiazole-based MOFs have been investigated for the detection of heavy metal ions. researchgate.net However, there is a lack of specific research demonstrating the application of this compound-based materials as chemical sensors or probes.

Integration into Polymeric Systems and Composites

The integration of functional organic molecules into polymeric systems can impart novel properties to the resulting composites. This can include enhanced thermal stability, conductivity, or sensing capabilities. While there is extensive research on the incorporation of various functional fillers and monomers into polymer matrices, specific studies detailing the integration of this compound into polymeric systems or composites are not readily found in the surveyed literature. The synthesis of polymers often involves the use of monomers with specific reactive groups that allow for polymerization, and it is not clear from the available information if this compound has been functionalized for such purposes.

Medicinal Chemistry and Biological Activity Studies

Thiazole (B1198619) Derivatives as Pharmacologically Active Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netglobalresearchonline.netsemanticscholar.org This is due to its presence in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets. mdpi.comresearchgate.netglobalresearchonline.netsemanticscholar.org Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral properties. researchgate.netwisdomlib.organalis.com.mynih.govnih.gov The structural versatility of the thiazole nucleus allows for the synthesis of numerous derivatives where modifications at different positions on the ring can fine-tune their therapeutic effects. globalresearchonline.netanalis.com.my

The biological importance of this scaffold is underscored by its incorporation into more than 18 FDA-approved drugs, such as the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. researchgate.netglobalresearchonline.netnih.gov The aromatic nature of the thiazole ring and the presence of heteroatoms facilitate various non-covalent interactions with biological macromolecules, which is fundamental to their pharmacological activity. mdpi.com Researchers frequently utilize the thiazole core as a starting point for the design and development of novel therapeutic agents, leveraging its proven utility in drug discovery. globalresearchonline.neteurekaselect.com

Mechanistic Insights into Biological Activity

Molecular Docking Studies for Target Interactions

Molecular docking is a computational tool extensively used to predict the binding interactions between a ligand, such as a thiazole derivative, and a target protein at the atomic level. mdpi.com These studies provide critical insights into the potential mechanism of action by identifying key amino acid residues involved in the binding and estimating the binding affinity. mdpi.comnih.gov For thiazole derivatives, docking studies have been employed to elucidate their interactions with a range of biological targets, including enzymes and receptors implicated in cancer and other diseases.

For instance, docking studies of novel thiazole derivatives into the colchicine (B1669291) binding site of tubulin have been performed to explain their anticancer activity. nih.gov These studies revealed that the compounds could fit within the active site, with binding energies indicating stable interactions. nih.gov Similarly, the interactions of thiazole conjugates with the active site of the Rho6 protein were assessed, showing good docking scores and acceptable binding interactions, which correlated with their anti-hepatic cancer potency. nih.gov In another study, thiazole derivatives were docked against the epidermal growth factor receptor (EGFR), revealing interactions through hydrogen bonding, arene-H, and arene-cation interactions, which helped to rationalize their antiproliferative activity. mdpi.com The binding modes predicted by these computational models are crucial for the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Compound ClassProtein TargetObserved InteractionsReference
Thiazole-Pyridine HybridsEGFR Tyrosine KinaseHydrogen bonding, hydrophobic interactions nih.gov
2,4-Disubstituted ThiazolesTubulin (Colchicine site)Hydrophobic and hydrogen bond interactions nih.govacs.org
Thiazole ConjugatesRho6 ProteinArene-cation, arene-sigma, hydrogen bonds nih.govsemanticscholar.org
Thiazole-4[5H]-onesAromatase, EGFRHydrogen bonding, pi-pi stacking mdpi.comdoaj.org

Enzyme Inhibition Mechanisms

Thiazole derivatives have been identified as potent inhibitors of various enzymes that are critical in disease pathogenesis. The mechanism of inhibition often involves the direct binding of the thiazole-containing molecule to the enzyme's active site or an allosteric site, thereby blocking its catalytic function. The specific interactions between the inhibitor and the enzyme dictate the potency and selectivity of the inhibition.

Several studies have focused on thiazole-based compounds as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are key targets in cancer therapy. nih.gov For example, certain thiazole derivatives were found to inhibit EGFR with IC50 values in the nanomolar range. nih.gov One study identified a thiazole compound that exhibited a competitive inhibitory action against BRAFV600E with an IC50 value of 0.05 µM. nih.gov Other enzymes targeted by thiazole derivatives include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where some derivatives showed highly potent inhibition with IC50 values as low as 0.04 µM. mdpi.com Additionally, thiazole-methylsulfonyl derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoenzymes I and II. nih.gov These findings highlight the potential of the thiazole scaffold in developing specific enzyme inhibitors for therapeutic use.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold by systematically modifying its structure. nih.gov For thiazole derivatives, SAR studies have provided valuable information for designing compounds with enhanced potency and selectivity. These studies typically involve synthesizing a series of analogs with variations at different positions of the thiazole ring or its substituents and evaluating their biological effects.

For instance, SAR studies on a series of thiazole analogs revealed that the nature of the substituent on an attached phenyl ring significantly influences the anticancer activity. ijper.org One study concluded that the presence of a hydroxyl group on the benzene (B151609) ring enhances activity, while a fluorine group decreases it. ijper.org Another SAR study on antitumor compounds found that a methoxy (B1213986) group led to higher activity compared to a halogen group. ijper.org In the context of antimicrobial agents, SAR studies of thiazolyl–2-pyrazoline (B94618) hybrids indicated that the specific substitutions on both the 2-pyrazoline and thiazole moieties were crucial for their antibacterial activity. nih.gov These systematic investigations are fundamental to the iterative process of drug design, guiding the modification of lead compounds to achieve improved pharmacological profiles.

Preclinical Evaluation and in vitro Studies

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Thiazole derivatives have been investigated for their antioxidant properties and their potential to mitigate oxidative damage. nih.govmdpi.comnih.gov The antioxidant capacity of these compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.netnih.gov Studies have shown that certain thiazolylhydrazone and thiazolidinone derivatives possess significant antioxidant activity, in some cases comparable or superior to standard antioxidants like ascorbic acid (Vitamin C) and Trolox. nih.govnih.gov The antioxidant effect is often attributed to the chemical structure of the derivatives, with specific functional groups and the thiazole nucleus itself contributing to the radical scavenging and reducing capabilities. mdpi.comnih.gov

The following table presents data from an in vitro study on the antioxidant activity of selected thiazolidinone derivatives, demonstrating their radical scavenging potential in the DPPH assay.

CompoundClass% DPPH Radical InhibitionReference
Derivative 11,3-Thiazole-based15.62% nih.govresearchgate.net
Derivative 21,3-Thiazole-based18.73% nih.govresearchgate.net
Derivative 31,3,4-Thiadiazole-based4.99% nih.govresearchgate.net
Derivative 41,3,4-Thiadiazole-based33.98% nih.govresearchgate.net
Vitamin CStandard Antioxidant94.35% nih.govresearchgate.net

Compound Names Mentioned

Chemical or Biological Name
Di(2-thiazolyl)methanone
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Aromatase
Ascorbic Acid (Vitamin C)
BRAFV600E
Carbonic Anhydrase
Epidermal Growth Factor Receptor (EGFR)
Meloxicam
Ritonavir
Rho6 Protein
Thiazole
Thiazolidinone
Thiazolylhydrazone
Trolox
Tubulin

Anticancer Activity and Cytotoxicity Screening

The thiazole scaffold is a key structural component in a variety of compounds investigated for their anticancer properties. Research has demonstrated that derivatives of 1,3-thiazole can exhibit significant cytotoxic and antiproliferative effects against numerous human cancer cell lines. globalresearchonline.netbioorganica.com.ua

A study on polyfunctional substituted 1,3-thiazoles, screened against 60 human tumor cell lines, identified that compounds featuring a piperazine (B1678402) substituent at the C5 position of the thiazole ring were particularly effective. For instance, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole was noted as a prominent anticancer agent, significantly reducing the growth of ovarian cancer cells and destroying nearly all cell lines of leukemia, melanoma, and cancers of the colon, CNS, kidney, and breast. bioorganica.com.ua Another compound from a different series, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone, which features a methanone (B1245722) bridge similar to this compound, showed potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 10 µg/mL. researchgate.net

The mechanism of action for many of these compounds involves inducing apoptosis (programmed cell death). For example, novel thiazolidinone-1,2,3-triazole hybrids have been shown to trigger apoptosis through the caspase-3/7 pathway in fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines. nih.gov Similarly, other thiazolidinone derivatives have demonstrated significant toxicity against liver cancer cells (HepG2), arresting the cell cycle and inducing apoptosis. researchgate.net The cytotoxic effects are often evaluated using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.comnih.gov

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives
CompoundCell LineActivity MeasurementResultReference
(4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanoneMCF-7 (Breast)IC₅₀10 µg/mL researchgate.net
2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazoleVarious Cancer Cell LinesGrowth Percentage (GP)Average GP of -70% bioorganica.com.ua
1,3-Thiazole 21 (with two tosyl groups and C5 linked piperazine)HL-60 (TB) (Leukemia)Growth Percentage (GP)-45.35% bioorganica.com.ua
1,3-Thiazole 21 (with two tosyl groups and C5 linked piperazine)NCI-H522 (Lung)Growth Percentage (GP)-44.16% bioorganica.com.ua
Thiazolidinone Derivative 6bHepG2 (Liver)IC₅₀4.712 µM researchgate.net

Antibacterial and Antifungal Potential

Thiazole derivatives are a significant class of compounds explored for their antimicrobial properties. Their structural diversity allows for a broad spectrum of activity against various pathogens, including bacteria and fungi. mdpi.com

In the realm of antifungal research, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong activity against multiple clinical isolates of Candida albicans, a common cause of fungal infections. These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the activity of the established antifungal agent nystatin. nih.govresearchgate.net Further studies suggest that the mechanism of action for these derivatives may involve disruption of the fungal cell wall or cell membrane structure. nih.govnih.gov Another novel thiazolylhydrazone derivative, RW3, was particularly effective against Cryptococcus neoformans and Candida auris. preprints.org

Regarding antibacterial potential, various thiazole-containing compounds have been screened for activity. A series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives showed significant antibacterial activity, with the 4-chlorophenyl substituted version being the most active. researchgate.net Other research into 5-arylidene-thiazolidine-2,4-dione derivatives found they were primarily active against Gram-positive bacteria, with MIC values between 2 and 16 µg/mL. nih.gov The antimicrobial mechanism for some derivatives, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
Compound Class/DerivativeOrganismActivity MeasurementResult RangeReference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)MIC0.008–7.81 µg/mL nih.gov
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC2–16 µg/mL nih.gov
Dicyclopropyl-Thiazole CompoundsYeasts (e.g., Candida spp.)MIC0.24–7.81 µg/mL nih.gov
Dicyclopropyl-Thiazole CompoundsBacteriaMIC125–1000 µg/mL nih.gov

Anti-inflammatory Activity

The thiazole nucleus is present in several well-known anti-inflammatory drugs, such as meloxicam, highlighting its importance as a pharmacophore for designing new anti-inflammatory agents. urfu.rursc.org Research has focused on various thiazole and thiazolidinone derivatives for their ability to modulate inflammatory pathways.

One key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. A study of novel thiazole derivatives identified N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a non-selective COX-1/COX-2 inhibitor and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) as a selective COX-2 inhibitor. nih.gov Other studies have evaluated new thiazolidine (B150603) derivatives in carrageenin-induced paw edema tests in animal models, a standard assay for acute inflammation, demonstrating their potential to reduce swelling. researchgate.net

The anti-inflammatory effects can also be mediated by reducing the production of pro-inflammatory cytokines. For example, a series of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones were tested for their effect on lipopolysaccharide (LPS)-induced inflammation in cells. Several of these compounds showed good anti-inflammatory activity by inhibiting the inflammatory cytokine IL-1β, with IC50 values lower than that of the control drug, diacerein (B1670377). rsc.org Similarly, studies on thiazolyl-1,3,4-oxadiazolines have shown an ability to reduce systemic markers of acute inflammation, an effect comparable to that of diclofenac. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives
CompoundTarget/ModelActivity MeasurementResultReference
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-2 EnzymeIC₅₀11.65 ± 6.20 mM nih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideCOX-1 EnzymeIC₅₀9.01 ± 0.01 mM nih.gov
2-amino-9H-chromeno[2,3-d]thiazol-9-ones (e.g., c1, c3, c12)IL-1β InhibitionIC₅₀Lower than diacerein (control) rsc.org

Hypoglycemic Effects

The thiazolidinedione (TZD) ring, a derivative of the thiazole scaffold, is the central structure for a class of antidiabetic drugs known as "glitazones". dntb.gov.ua These compounds are known for their hypoglycemic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

Activation of PPAR-γ by TZD analogues improves insulin (B600854) resistance, leading to lower blood glucose levels. nih.gov In adipose tissues, this activation promotes the uptake of lipids and the storage of triglycerides, which helps to clear free fatty acids from other tissues like skeletal muscle and the liver, where their accumulation can impair insulin signaling. nih.gov This makes the TZD scaffold a highly versatile and critical moiety in the development of agents for managing type-II diabetes. nih.gov

Beyond the well-established TZD class, other thiazole derivatives have been investigated for their potential to lower blood glucose. A study evaluating thiazolidinone derivatives of nicotinic acid found that these compounds reduced blood glucose in both normal and diabetic rats. researchgate.net This suggests that the thiazolidinone structure itself possesses hypoglycemic potential that can counteract the glucose-elevating effects of other molecular fragments. researchgate.net However, not all thiazole derivatives exhibit this effect; one study on a novel hydrazine-thiazole derivative found no significant changes in the glycemic profile of diabetic rats during the experimental period. scielo.br

Future Perspectives and Emerging Research Avenues

Novel Synthetic Strategies and Methodological Advancements

The synthesis of thiazole-containing compounds has a rich history, with the Hantzsch synthesis being a foundational method. This reaction involves the cyclization of α-halocarbonyl compounds with thioamides or related structures. encyclopedia.pub However, contemporary research is focused on developing more efficient, environmentally friendly, and versatile synthetic routes.

Recent advancements in synthetic organic chemistry are being applied to the synthesis of thiazole (B1198619) and bisthiazole derivatives, which can be conceptually extended to Di(2-thiazolyl)methanone. nih.gov One-pot synthesis protocols are gaining traction as they offer a streamlined approach to constructing complex molecules, reducing reaction times and improving yields. researchgate.net Microwave-assisted synthesis has also emerged as a green chemistry approach, often leading to faster reactions and higher yields compared to conventional heating methods. encyclopedia.pubnih.gov

Furthermore, the use of novel catalysts and reagents is being explored to enhance the efficiency and selectivity of thiazole synthesis. For instance, methodologies that avoid harsh reaction conditions and the use of hazardous materials are a key focus. bepls.com The development of synthetic strategies that allow for the facile introduction of diverse substituents onto the thiazole rings is crucial for creating libraries of this compound derivatives for further investigation.

Future synthetic strategies are likely to focus on:

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved yields and safety.

Photoredox catalysis: This approach can enable novel bond formations under mild conditions.

Biocatalysis: The use of enzymes could provide highly selective and environmentally benign synthetic routes.

These innovative synthetic approaches will be instrumental in accessing a wider range of this compound analogues with tailored properties.

Exploration of Advanced Material Applications

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials. Thiazole-based organic semiconductors have shown promise in various electronic devices. nih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole ring contributes to its electron-accepting capabilities, a desirable characteristic for n-type organic semiconductors. nih.gov

The incorporation of this compound into polymeric structures is a promising avenue for the development of novel materials. Thiazole-containing polymers have been investigated for applications in:

Organic Field-Effect Transistors (OFETs): These devices are essential components of flexible electronics, and thiazole-based polymers have demonstrated high charge carrier mobilities. nih.gov

Polymer Solar Cells (PSCs): The tunable electronic properties of thiazole-containing polymers make them suitable for use as acceptor materials in PSCs. nih.gov

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives can be used to create materials with specific emission characteristics for display and lighting applications.

The table below summarizes the potential applications of this compound-based materials, extrapolated from research on related thiazole polymers.

Potential ApplicationKey Properties of Thiazole-Based Materials
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good stability
Polymer Solar Cells (PSCs)Tunable energy levels, broad absorption spectra
Organic Light-Emitting Diodes (OLEDs)Efficient light emission, color tunability
SensorsSensitivity to specific analytes

Future research in this area will likely focus on the synthesis and characterization of polymers incorporating the this compound core to evaluate their performance in electronic devices. The development of self-healing polymers and other smart materials based on this scaffold is also an exciting possibility. rsc.org

In-depth Mechanistic Studies in Biological Systems

While the biological activities of many thiazole derivatives have been reported, detailed mechanistic studies are often necessary to understand their mode of action at the molecular level. For this compound and its analogues, future research will likely concentrate on elucidating their interactions with biological targets.

Kinase inhibition is a common mechanism of action for many biologically active thiazole-containing compounds. acs.org Therefore, a key area of investigation will be to identify the specific kinases that are modulated by this compound derivatives. Techniques such as molecular docking and in vitro kinase assays can be employed to screen for potential targets.

Another important area of study is the induction of apoptosis (programmed cell death) in cancer cells. Some thiazole derivatives have been shown to arrest the cell cycle at specific phases and trigger apoptotic pathways. nih.gov Mechanistic studies in this area would involve investigating the effects of this compound derivatives on key apoptotic proteins, such as caspases. nih.gov

The generation of reactive oxygen species (ROS) is another potential mechanism of action. nih.gov In-depth studies could explore how these compounds influence the redox balance within cells and the downstream signaling pathways that are affected.

Future mechanistic studies will likely involve a combination of experimental and computational approaches to:

Identify specific protein targets.

Elucidate the signaling pathways modulated by these compounds.

Understand the structural features that are critical for their biological activity.

Computational Design and High-Throughput Screening for Novel this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. ekb.eg These approaches can be used to design novel this compound derivatives with enhanced properties and to predict their activities before they are synthesized.

Computational Design involves the use of computer simulations to design molecules with specific properties. For example, molecular docking studies can be used to predict how different this compound derivatives will bind to a specific protein target. nih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of these molecules. ekb.eg

High-Throughput Screening (HTS) is a method for rapidly testing a large number of compounds for a specific activity. In the context of this compound, virtual HTS can be used to screen large libraries of virtual compounds against a biological target or for specific material properties. This in silico approach can significantly accelerate the discovery of new lead compounds. nih.gov

The integration of computational design and HTS can create a powerful workflow for the discovery of novel this compound derivatives. This process typically involves:

Target identification and validation.

Creation of a virtual library of this compound derivatives.

Virtual high-throughput screening of the library.

Selection of promising candidates for synthesis and experimental testing.

This iterative process of design, screening, synthesis, and testing is a powerful strategy for optimizing the properties of this compound for a variety of applications.

Q & A

Q. Advanced Research Focus

  • Electron-withdrawing substituents : Nitro or halide groups at the 4-position enhance tubulin binding affinity by 30% .
  • Resonance effects : Thiazole’s π-electron system stabilizes interactions with hydrophobic enzyme pockets (e.g., HDACs) .

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles (OSHA Category 2A for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.